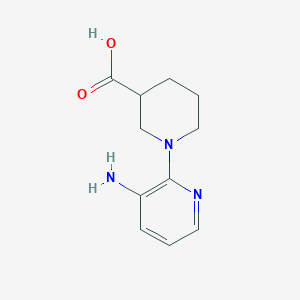

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXCOGOFXCVCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time, leading to reduced activity.

Dosage Effects in Animal Models

The effects of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. For example, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy.

Biological Activity

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a piperidine ring substituted with an aminopyridine moiety and a carboxylic acid group. This arrangement allows for diverse interactions with biological targets.

Pharmacological Activities

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, related piperidine derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antihistaminic Effects : Similar compounds have been evaluated for their antihistaminic activity, where molecular docking studies indicated potential binding interactions with histamine receptors, suggesting a pathway for developing antihistaminic agents .

The mechanism of action involves the interaction of the compound with specific receptors or enzymes within the biological system. The amino group in the pyridine ring is likely crucial for receptor binding, which modulates various signaling pathways.

Case Studies and Research Findings

- Antibacterial Studies : In vitro tests on various piperidine derivatives have demonstrated their efficacy against pathogenic bacteria. A study highlighted that certain derivatives showed significant antibacterial activity, linking structural features to bioactivity .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid to various biological targets. These studies provide insights into the potential therapeutic applications of this compound in drug development .

Comparison with Similar Compounds

A comparison table illustrates the structural differences and biological activities between 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid and related compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid | Nitro group at position 3 | Potential anti-inflammatory effects |

| 1-(4-Chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Benzyl substitution | Antihistaminic activity |

| 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid | Amino group at position 3 | Antibacterial and antifungal properties |

Comparison with Similar Compounds

Amino vs. Nitro Substituents

The replacement of the amino group in the target compound with a nitro group (e.g., 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid) introduces strong electron-withdrawing effects, reducing basicity and altering reactivity. The nitro group is often a precursor for amine synthesis via reduction .

Heterocyclic Variations

- Pyrimidine vs.

- Quinoline Hybrids: The chlorophenylquinoline derivative () demonstrates the impact of extended aromatic systems on target specificity, particularly for fatty acid-binding protein inhibition .

Lipophilic Modifications

The trifluoromethyl group in 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid improves metabolic stability and membrane permeability, a common strategy in CNS drug design .

Preparation Methods

Photocatalytic One-Step Synthesis of Piperidine Aminopyridine Derivatives

A recent patent describes a novel photocatalytic method for the synthesis of tert-butyl esters of aminopyridinyl piperazine carboxylic acids, which can be adapted for related piperidine derivatives such as 1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid. The method involves:

- Reactants: 2-aminopyridine and piperidine-1-tert-butyl formate (or analogous piperidine carboxylic acid tert-butyl esters).

- Catalyst: Acridine salt as a visible-light photocatalyst.

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.

- Solvent: Anhydrous dichloroethane.

- Conditions: Blue LED irradiation (visible light), oxygen atmosphere, room temperature.

- Reaction Time: Approximately 10 hours.

This method enables the direct coupling of the aminopyridine moiety to the piperidine ring in one step with high yields (94–95%) and minimal byproducts. The use of visible-light photocatalysis avoids heavy metals and harsh conditions, making it environmentally friendly and cost-effective.

Table 1: Photocatalytic Synthesis Parameters and Yields

| Parameter | Example 1 | Example 5 |

|---|---|---|

| Aminopyridine (2-aminopyridine) | 0.2 mmol (1.0 eq) | 0.2 mmol (1.0 eq) |

| Piperidine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | 0.2 mmol (1.0 eq) |

| Photocatalyst (acridine salt) | 0.01 mmol (0.1 eq) | 0.005 mmol (0.1 eq) |

| Oxidant | 0.1 mmol (0.5 eq) 2,2,6,6-tetramethylpiperidine-N-oxide | 0.02 mmol diphenyl disulfide |

| Solvent | 2 mL anhydrous dichloroethane | 2 mL anhydrous dichloroethane |

| Reaction Time | 10 hours under blue LED | 10 hours under blue LED |

| Yield | 95% | 94% |

This approach is notable for its operational simplicity, one-step synthesis, and high selectivity, making it a promising method for preparing 1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid derivatives.

Multi-Step Synthesis from Natural Amino Acids (L-Glutamic Acid)

Another synthetic strategy involves the multi-step conversion of natural amino acids such as L-glutamic acid to enantiomerically pure 3-amino substituted piperidines, which can be further functionalized to yield the target compound. The general route includes:

- Step 1: Esterification of both carboxylic acid groups of L-glutamic acid to form diesters.

- Step 2: Reduction of diesters with sodium borohydride to yield diols.

- Step 3: Conversion of diols to ditosylates.

- Step 4: Nucleophilic substitution with amines to form substituted piperidines.

- Step 5: Protection/deprotection steps to install amino groups and carboxylic acid functionality.

This method offers access to enantiomerically pure products and allows structural diversity through variation of amines used in substitution. However, it involves multiple steps (five or more), uses protecting groups such as Boc (tert-butoxycarbonyl), and requires careful purification.

Table 2: Multi-Step Synthesis Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| Esterification | Acid to diester | Thionyl chloride, methanol, 0°C to RT | Quantitative |

| N-Boc Protection | Amino protection | (Boc)2O, triethylamine, DMAP, CH2Cl2 | 92 |

| Reduction | Diester to diol | Sodium borohydride, 0°C to RT | 45 (mono-hydroxyl product major) |

| Tosylation | Diol to ditosylate | Tosyl chloride, pyridine | Not specified |

| Nucleophilic substitution | Ditosylate to piperidine | Various amines | 44–55 |

This route is well-suited for synthesizing chiral piperidine derivatives with functional groups at the 3-position, including amino and carboxylic acid substituents. It is more labor-intensive but provides stereochemical control.

Comparative Analysis and Recommendations

For efficient and environmentally friendly preparation of 1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid, the photocatalytic method stands out due to its simplicity, high yield, and mild reaction conditions. The multi-step approach from L-glutamic acid is valuable when enantiopurity and stereochemical control are critical.

Q & A

Q. Synthetic Approaches :

- Asymmetric hydrogenation : For stereocontrol of the piperidine ring (analogous to methods for 3-aminopyrrolidine-3-carboxylic acid synthesis) .

- Multi-step coupling : Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) protecting groups for amine and carboxylic acid functionalities, followed by deprotection (e.g., Boc removal with trifluoroacetic acid) .

- Catalytic methods : Ytterbium perfluorooctanoate or trifluoroethanol-mediated reactions for pyridine ring functionalization (adapted from 2-amino-3-cyanopyridine synthesis) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Methodological Steps :

Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% formic acid) gradient.

- Melting Point : Compare observed values (e.g., ~295–297°C for analogous 2-aminopyridine-3-carboxylic acid) to literature data .

Structural Confirmation :

- NMR : Assign peaks for piperidine protons (δ 1.5–3.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid proton (broad ~δ 12 ppm).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (as demonstrated for 2-bromopyridine-3-carboxylic acid) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₅N₃O₂).

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Answer:

Contradictions may arise from tautomerism, polymorphism, or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., amine-carboxylic acid proton exchange) .

- Crystallographic Validation : Compare experimental X-ray structures with computational models (e.g., density functional theory (DFT) optimization) .

- Solvent Screening : Test in polar (DMSO) vs. non-polar (CDCl₃) solvents to assess hydrogen-bonding interactions .

Advanced: How to design experiments to study the compound’s reactivity in medicinal chemistry applications?

Answer:

Experimental Design :

Amide Bond Formation : React the carboxylic acid with activated esters (e.g., HATU/DIPEA) to generate prodrugs or conjugates.

Metal Coordination Studies : Screen with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis and cyclic voltammetry to assess chelation potential .

Enzymatic Stability : Incubate with esterases or proteases (e.g., pepsin at pH 2.0) to evaluate metabolic liability .

SAR Modifications : Synthesize derivatives (e.g., methyl ester, Boc-protected amine) and compare bioactivity (e.g., IC₅₀ in kinase assays) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Key Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with acute toxins) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H315/H319/H335 warnings apply to analogous 3-aminopyridines) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids (prevents decomposition or hazardous reactions) .

Advanced: How to optimize synthetic yield while minimizing by-products?

Answer:

Optimization Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation efficiency vs. Boc-protected intermediates .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., tert-butyl carbonate by-products) .

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce carbamate side reactions .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:

- pH Stability Assay : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermal stability) .

- Light Exposure Test : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced degradation .

Advanced: How to address discrepancies in biological activity across structural analogs?

Answer:

- Computational Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize activity differences .

- Crystallographic Overlays : Compare bound conformations of active vs. inactive analogs (e.g., piperidine ring puckering) .

- Permeability Assays : Measure logP values (via shake-flask method) to correlate lipophilicity with cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.